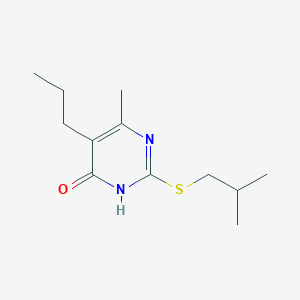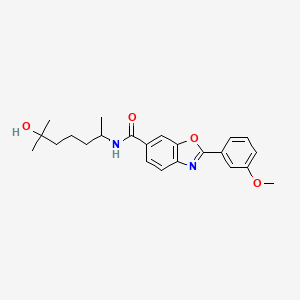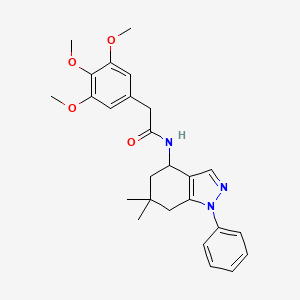
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isobutylthio)-6-methyl-5-propyl-4-pyrimidinol, also known as IBMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the pyrimidinol family and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol is not fully understood. However, it has been shown to act as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT), which is involved in the breakdown of dopamine. By inhibiting COMT, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol can increase the levels of dopamine in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its effects on the reward pathway and addiction. 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has also been shown to have antioxidant properties and may have a protective effect on the brain.
Advantages and Limitations for Lab Experiments
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied for its effects on the central nervous system. However, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol also has some limitations. It is a relatively unstable compound and can degrade over time, which may affect the results of experiments. Additionally, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol is not very water-soluble, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol. One area of research could focus on the potential use of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol in the treatment of addiction and other neurological disorders. Another area of research could focus on the development of more stable and water-soluble forms of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol for use in experiments. Additionally, further research could be done to better understand the mechanism of action of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol and its effects on the central nervous system.
Conclusion
In conclusion, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While it has some limitations, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has several advantages for use in lab experiments, and there are numerous future directions for research on this compound.
Synthesis Methods
The synthesis of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol involves the reaction between 2-mercapto-4,6-dimethylpyrimidine and isobutyl iodide in the presence of a base such as potassium carbonate. The resulting product is then reacted with propylmagnesium bromide to yield 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol. This synthesis method has been well-established and has been used in numerous studies to produce 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol for research purposes.
Scientific Research Applications
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has been widely studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the regulation of dopamine release and the modulation of the reward pathway. 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has also been studied for its potential use in the treatment of addiction and other neurological disorders.
properties
IUPAC Name |
4-methyl-2-(2-methylpropylsulfanyl)-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-5-6-10-9(4)13-12(14-11(10)15)16-7-8(2)3/h8H,5-7H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZREOGFCVDZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(2-methylpropylsulfanyl)-5-propyl-1H-pyrimidin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6079216.png)
![methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6079218.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6079225.png)
![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6079229.png)
![2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile](/img/structure/B6079230.png)
![5-[(3-acetylphenoxy)methyl]-N-(5-isoxazolylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6079238.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6079245.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6079250.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B6079256.png)
![5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6079257.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6079284.png)
![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6079291.png)